molecular formula C13H19N7O3 B15284756 2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide

2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide

Cat. No.: B15284756
M. Wt: 321.34 g/mol
InChI Key: KAMXKAHUMJFRCQ-VCHYOVAHSA-N
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Description

2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide is a complex organic compound that features a cyano group, a heptyl chain, and a nitro-imidazole moiety

Preparation Methods

The synthesis of 2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the nitro-imidazole intermediate, which is then reacted with hydrazine derivatives to form the hydrazono group.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide involves its interaction with cellular targets, such as enzymes and receptors. The nitro-imidazole moiety can undergo bioreduction to form reactive intermediates that interact with DNA, leading to cytotoxic effects. The cyano group can also participate in electrophilic reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds include other nitro-imidazole derivatives, such as metronidazole and tinidazole. Compared to these compounds, 2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide has a unique combination of functional groups that may offer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H19N7O3

Molecular Weight

321.34 g/mol

IUPAC Name

(1E)-2-(heptylamino)-N-[(5-nitro-1H-imidazol-4-yl)amino]-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C13H19N7O3/c1-2-3-4-5-6-7-15-13(21)10(8-14)18-19-11-12(20(22)23)17-9-16-11/h9,19H,2-7H2,1H3,(H,15,21)(H,16,17)/b18-10+

InChI Key

KAMXKAHUMJFRCQ-VCHYOVAHSA-N

Isomeric SMILES

CCCCCCCNC(=O)/C(=N/NC1=C(NC=N1)[N+](=O)[O-])/C#N

Canonical SMILES

CCCCCCCNC(=O)C(=NNC1=C(NC=N1)[N+](=O)[O-])C#N

Origin of Product

United States

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